molecular formula C10H13Cl2NO4S B2376397 ((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine CAS No. 1024392-23-1

((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine

Cat. No.: B2376397
CAS No.: 1024392-23-1
M. Wt: 314.18
InChI Key: NEMGNOAYOGNEKN-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The compound ((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine has several physical and chemical properties listed, including its molecular formula, molecular weight, and other related properties .

Scientific Research Applications

Herbicidal Potential and Spectral Characteristics

Research on similar compounds, specifically chlorohydroxybenzenesulfonyl derivatives, shows interest in their potential as herbicides. For instance, dichlorophenols converted into various substituted benzenesulfonyl chlorides have shown promise in this area. Their infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics have also been explored, providing valuable information for further applications (Cremlyn & Cronje, 1979).

Application in Asymmetric Hydrophosphination

A study on a novel amine ligand, synthesized from a derivative of (2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine, explores its use in asymmetric hydrophosphination reactions. This process involves the formation of diastereomeric complexes, which have been successfully separated and used in asymmetric hydrophosphination, highlighting its utility in stereoselective synthesis (Yap et al., 2014).

Antiviral Activity

Compounds related to (2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine have been synthesized and tested for antiviral activity. These include derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showing potential anti-tobacco mosaic virus activity (Chen et al., 2010).

Chemiluminescence Applications

Sulfonyl-substituted bicyclic dioxetanes, derived from compounds similar to (2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine, have been synthesized and studied for their base-induced chemiluminescence. These studies are crucial for developing new luminescent materials and understanding the photophysical properties of such compounds (Watanabe et al., 2010).

Fluorescent Molecular Probes

The synthesis and application of fluorescent solvatochromic dyes, which incorporate structures similar to (2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine, have been researched. These compounds demonstrate strong solvent-dependent fluorescence, making them suitable for use as sensitive molecular probes in various biological studies (Diwu et al., 1997).

Detection of Metallic Ions

A study on fluorescent assays using dansyl chloride, a compound related to (2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine, explores its potential in detecting metallic ions. This research is significant for developing sensitive and selective sensors for environmental monitoring and biological applications (Qureshi et al., 2019).

Mechanism of Action

The mechanism of action for ((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine is not specified in the search results. Given its use in scientific research, it’s likely that the compound’s mechanism of action varies depending on the specific application.

Safety and Hazards

The safety data sheet for ((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine indicates that in combustion, toxic fumes may form . It’s important to handle this compound with care and follow all safety guidelines .

Properties

IUPAC Name

2,5-dichloro-N-(2,2-dimethoxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO4S/c1-16-10(17-2)6-13-18(14,15)9-5-7(11)3-4-8(9)12/h3-5,10,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMGNOAYOGNEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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